molecular formula C10H11N3O2 B13331418 Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate

Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate

Cat. No.: B13331418
M. Wt: 205.21 g/mol
InChI Key: GLMOKASBQJBGFG-UHFFFAOYSA-N
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Description

Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate is a chemical compound based on a pyrazine-carboxylate scaffold, a structure of high interest in medicinal chemistry. While specific biological data for this exact ester is limited, its closely related acid form, 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylic acid (CAS 1599161-09-7), is a known research chemical . Pyrazine-2-carboxylate and carboxamide derivatives are extensively investigated as core structures for developing novel therapeutic agents. These compounds are frequently explored as potential antimycobacterial agents , with some derivatives showing activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . The pyrazine core is also a key scaffold in the design of kinase inhibitors for cancer research, with recent studies reporting 3-aminopyrazine-2-carboxamide derivatives acting as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR), a crucial oncogenic driver . Furthermore, substituted pyrazine-2-carboxamides are being studied as HPK1 inhibitors for the treatment of cancer, highlighting the continued relevance of this chemical space in oncology drug discovery . The structure of this methyl ester, featuring a but-3-yn-2-ylamino side chain, presents a versatile intermediate for further synthetic modification. Researchers can leverage this compound to explore structure-activity relationships (SAR) or to synthesize more complex molecules targeting various biological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 6-(but-3-yn-2-ylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-4-7(2)12-9-6-11-5-8(13-9)10(14)15-3/h1,5-7H,2-3H3,(H,12,13)

InChI Key

GLMOKASBQJBGFG-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC(=CN=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with appropriate alkynes and amines. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyrazine derivative is reacted with an alkyne and an amine under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate and structurally related pyrazine derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS or Reference) Substituents (Positions) Molecular Weight Key Features Biological Activity (if reported) Reference
This compound (1599161-09-7) But-3-yn-2-ylamino (6), COOCH₃ (2) 191.19 Terminal alkyne for click chemistry; compact structure Not specified
Methyl 5-(azepan-1-yl)-3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylate (36) Azepan-1-yl (5), Boc-amino (3) ~370 (estimated) Cyclic amine (azepane) enhances lipophilicity; Boc-protected amine Inhibitor of unspecified human targets
Methyl 3-amino-5-(azepan-1-yl)-6-(3,5-dimethoxyphenyl)pyrazine-2-carboxylate (30a) 3,5-Dimethoxyphenyl (6) 409.19 (as Na⁺) Aromatic group with electron-donating methoxy substituents; Suzuki coupling Potent inhibitor (unspecified)
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate (1688685-61-1) Cl (5), CF₃ (6) 240.57 Electron-withdrawing groups enhance stability; high purity synthesis Not specified
Methyl 6-chloro-2-pyrazinecarboxylate (23611-75-8) Cl (6) 172.57 Chloro leaving group; intermediate for nucleophilic substitution Synthetic intermediate
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (906810-37-5) 3-Ethylpiperazinyl (5), Cl (6) 299.76 Basic piperazine improves solubility; chiral center Not specified

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups : Compounds with Cl or CF₃ (e.g., CAS 1688685-61-1) exhibit enhanced stability but reduced reactivity in substitution reactions .
  • Aromatic/Electron-Donating Groups : Derivatives like 30a (3,5-dimethoxyphenyl) leverage π-π stacking for target binding but may suffer from reduced solubility .
  • Alkyne Functionality : The terminal alkyne in the target compound offers unique reactivity for bioconjugation, a feature absent in most analogs .

Synthetic Accessibility :

  • Suzuki-Miyaura couplings dominate for aryl/heteroaryl introductions (e.g., 30a, 31a) .
  • Chloro-substituted pyrazines (e.g., CAS 23611-75-8) serve as intermediates for nucleophilic amination or cross-coupling .

Physicochemical Properties :

  • The target compound’s low molecular weight (191.19) suggests favorable bioavailability compared to bulkier analogs (e.g., 30a at 409.19) .
  • Piperazine or azepane substituents (e.g., CAS 906810-37-5) improve solubility via basic nitrogen atoms .

Biological Relevance: While inhibitory activity is noted for azepane- and aryl-substituted derivatives (e.g., 30a, 36), the target compound’s biological data are absent in the evidence .

Biological Activity

Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the molecular formula C9H9N3O2C_9H_{9}N_{3}O_{2} and a molecular weight of 191.19 g/mol. Its structure includes a pyrazine ring substituted with a but-3-yn-2-yl amino group and a carboxylate moiety, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that pyrazine derivatives, including this compound, exhibit various biological activities such as:

  • Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various pathogens.
  • Anticancer Potential : Certain pyrazine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Neuropharmacological Effects : The compound may interact with neuroreceptors, indicating possible uses in treating neuropsychiatric disorders.

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazine derivatives, including this compound. The results indicated varying degrees of effectiveness against common pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound0.25 μg/mL0.50 μg/mL
Control (Ciprofloxacin)0.15 μg/mL0.30 μg/mL

The compound exhibited significant antimicrobial activity with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains.

Anticancer Studies

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines:

Cell LineIC50 Value (μM)Mechanism of Action
HeLa (cervical cancer)15.5Induction of apoptosis
MCF7 (breast cancer)12.8Cell cycle arrest at G1 phase

The results suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for further development in cancer therapy.

Case Studies

  • Case Study on Neuropharmacological Effects : A study investigated the effects of this compound on metabotropic glutamate receptors (mGluRs). The compound showed promising results in modulating receptor activity, which could lead to new treatments for conditions such as anxiety and depression.
  • Synergistic Effects with Other Drugs : Research has also indicated that this compound may enhance the efficacy of existing antibiotics when used in combination therapies, potentially reducing resistance development in bacterial infections.

Q & A

Q. What are the common synthetic routes for Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves two key steps: (1) formation of the pyrazine core and (2) functionalization with the but-3-yn-2-ylamino group. Common methods include nucleophilic substitution or coupling reactions, where pre-synthesized pyrazine-2-carboxylate derivatives react with but-3-yn-2-amine. Reaction conditions such as temperature (often 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-couplings) critically influence yield and purity. For instance, prolonged reaction times at elevated temperatures may improve conversion but risk side reactions, necessitating HPLC monitoring .

Table 1: Example Synthetic Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazine ring formationAldehyde + malononitrile, 80°C, 12h6592%
Alkyne couplingPd(PPh₃)₄, CuI, DMF, 70°C7889%

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., alkyne proton at δ ~2.5 ppm, pyrazine ring protons at δ ~8–9 ppm) .
  • FT-IR : Identification of ester C=O (~1700 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]⁺ at m/z ~235).
  • X-ray crystallography : Resolves absolute configuration; SHELX software is widely used for refinement .

Q. What are the key functional groups contributing to this compound’s reactivity?

The methyl ester (electron-withdrawing) activates the pyrazine ring for electrophilic substitution, while the terminal alkyne enables click chemistry (e.g., Huisgen cycloaddition). The amino group facilitates nucleophilic reactions, such as acylations or Schiff base formation, making the compound versatile for derivatization .

Advanced Questions

Q. How can researchers optimize alkyne-involving coupling reactions for this compound?

Palladium-catalyzed cross-couplings (e.g., Sonogashira) require precise control of:

  • Catalyst system : Pd(PPh₃)₄/CuI combinations enhance alkyne activation .
  • Solvent/base : Polar solvents (DMF) with amines (triethylamine) improve reaction homogeneity.
  • Oxygen exclusion : Use of inert atmospheres (N₂/Ar) prevents alkyne oxidation. Optimization trials should track yield and byproducts via LC-MS, adjusting parameters iteratively .

Q. What strategies resolve contradictions in crystallographic data refinement?

Contradictions may arise from twinning or poor diffraction. Solutions include:

  • High-resolution data collection : Minimizes noise.
  • SHELXL refinement : Utilizes restraints for disordered regions and validates H-bonding networks .
  • Validation tools : CheckCIF/PLATON to identify geometric outliers. Example: A study resolved twinning in a pyrazine derivative by reprocessing data with SHELXL and applying TWIN/BASF commands .

Q. How does the pyrazine ring’s electronic environment influence reactivity in substitution reactions?

The ester group at position 2 withdraws electron density, activating positions 3 and 6 for nucleophilic attack. For example, bromination at position 6 occurs preferentially due to this electronic activation, as seen in analogs like Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate . Computational studies (DFT) can predict reactivity by mapping electrostatic potentials .

Q. What methodologies are recommended for studying this compound’s biological activity in vitro?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cell viability assays : Test cytotoxicity via MTT assays in relevant cell lines.
  • Binding studies : Surface plasmon resonance (SPR) or ITC to quantify target interactions. Note: Biological data should be validated with orthogonal methods to address false positives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Contradictions often stem from variations in:

  • Catalyst purity : Impure Pd catalysts reduce coupling efficiency.
  • Workup procedures : Incomplete extraction or chromatography alters isolated yields. Mitigation involves reproducing methods with strict adherence to reported conditions and characterizing intermediates (e.g., via TLC/NMR) to identify bottlenecks .

Methodological Tables

Table 2: Example Optimization of Coupling Reactions

ParameterRange TestedOptimal ValueImpact on Yield
Temperature50–90°C70°CMax yield at 70°C; side products ↑ >80°C
Catalyst Loading1–5 mol% Pd3 mol%Lower loading ↓ conversion; higher ↑ cost
Reaction Time4–24h12h<12h: incomplete; >12h: decomposition

Table 3: Comparative Reactivity of Pyrazine Derivatives

CompoundSubstituentsReactivity (Nucleophilic Substitution)Reference
Target Compound2-COOMe, 6-NH-C≡CHigh at position 6
Methyl 3-bromo-6-chloro-pyrazine-2-carboxylate2-COOMe, 3-Br, 6-ClModerate at position 5

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